molecular formula C18H17NO2 B8721627 5-methyl-2-phenyl-1H-Indole-3-propanoic acid

5-methyl-2-phenyl-1H-Indole-3-propanoic acid

Cat. No.: B8721627
M. Wt: 279.3 g/mol
InChI Key: AWDPWNJBBCYGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-1H-Indole-3-propanoic acid is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3-(5-methyl-2-phenyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H17NO2/c1-12-7-9-16-15(11-12)14(8-10-17(20)21)18(19-16)13-5-3-2-4-6-13/h2-7,9,11,19H,8,10H2,1H3,(H,20,21)

InChI Key

AWDPWNJBBCYGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (1.4 mL, 10 mmol) was added to a stirred suspension of δ-oxobenzenepentanoic acid (1.92 g, 10 mmol) and (4-methylphenyl)hydrazine hydrochloride (1.59 g, 10 mmol) in ethanol (16 mL) and the mixture was stirred at room temperature for 4 h. Ether (100 mL) was added, the mixture was filtered and the solvent was evaporated under reduced pressure. The residue was added slowly to trifluoroacetic acid (15 mL) and the mixture was heated under reflux for 2 h. The mixture was cooled, water (100 mL) was added and the mixture was extracted with ethyl acetate (100 mL). The organic fraction was washed with brine (30 mL), dried (MgSO4) and the volume was reduced to Ca. 10 mL by evaporation under reduced pressure. The precipitate was collected and recrystallized from ether to give the title compound as a pale solid (1.51 g, 54%). 1H NMR (360 MHz, DMSO-d6) δ2.39 (3H, s), 2.50-2.58 (2H, m), 3.03-3.09 (2H, m), 6.91-6.95 (1H, m), 7.23-7.25 (1H, m), 7.34-7.40 (2H, m), 7.47-7.63 (4H, m), 11.4 (1H, br s), and 12.25 (1H, br s). m/z (ES+) 280 (M+1).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
54%

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